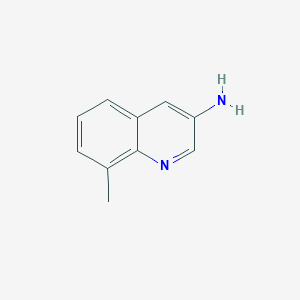

8-Methylquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJBTFOWORZSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Substituted Quinolines in Organic Chemistry

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and pivotal scaffold in organic and industrial chemistry. researchgate.net Its derivatives are fundamental to drug discovery and medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. researchgate.netwikipedia.org The functionalization of the quinoline ring system at various positions allows for the creation of a diverse library of molecules with a broad spectrum of pharmacological activities. researchgate.net

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with prominent examples including the antimalarial drugs quinine, chloroquine, and primaquine. wikipedia.org The quinoline core is also present in compounds developed for их various other therapeutic applications, including anticancer, antibacterial, antifungal, anti-HIV, and anti-inflammatory agents. frontiersin.orgrsc.org The strategic placement of substituents on the quinoline ring can significantly influence the compound's biological activity and physical properties. nih.gov For instance, halogenated quinolines are of particular interest as the halogen atom can be crucial for bioactivity and serves as a handle for further chemical modifications. nih.gov

The synthesis of substituted quinolines has been a subject of extensive research, with classical methods such as those developed by Skraup, Doebner-von Miller, and Friedländer still in use. researchgate.net These have been supplemented by modern, more efficient techniques including transition metal-catalyzed reactions and environmentally friendly "green" protocols. researchgate.net The development of novel synthetic routes continues to be an active area of investigation, aiming for higher yields, better regioselectivity, and more sustainable processes. nih.govorganic-chemistry.org

Research Trajectories for 8 Methylquinolin 3 Amine Scaffolds

Classical and Named Reactions in Quinoline Synthesis

The foundational methods for constructing the quinoline ring system rely on several well-established named reactions. These classical approaches, while sometimes harsh, are robust and have been fundamental to quinoline chemistry for over a century.

Skraup Synthesis Approaches for Quinolines

The Skraup synthesis is a cornerstone in quinoline preparation, first reported by Czech chemist Zdenko Hans Skraup in 1880. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.orgorganicreactions.org For the synthesis of substituted quinolines like 8-methylquinoline, a corresponding substituted aniline is used as the starting material. google.com

The process typically involves the following key components:

A primary aromatic amine : To form 8-methylquinoline, 2-methylaniline (o-toluidine) would be the starting amine. google.com

Glycerol : This dehydrates in the strongly acidic medium to form acrolein, which is the key three-carbon unit that reacts with the aniline. scribd.com

Sulfuric Acid : Acts as both a dehydrating agent and a catalyst. organicreactions.orgresearchgate.net

An oxidizing agent : Nitrobenzene is commonly used and can also serve as the solvent. wikipedia.org Arsenic acid has also been employed as it can result in a less violent reaction. wikipedia.org

The Skraup synthesis is known for being a particularly vigorous and exothermic reaction, requiring careful control of reagent addition to manage the temperature. google.comresearchgate.net While it can provide good yields—for instance, up to 90% for 8-methylquinoline—a significant drawback is the large volume of by-product, such as sodium sulfate, generated during the work-up and neutralization phase. google.com A modified Skraup synthesis can also be employed, using a substituted acrolein or a vinyl ketone instead of glycerol to obtain quinolines with substituents on the heterocyclic ring. organicreactions.org

Combes and Pfitzinger-Borsche Variations

Beyond the Skraup method, other classical named reactions provide alternative routes to the quinoline core.

The Combes quinoline synthesis , first reported in 1888, involves the reaction of an aniline with a β-diketone under acidic conditions. scribd.comwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure (annulation) and subsequent dehydration to yield a 2,4-substituted quinoline. wikipedia.org The use of concentrated sulfuric acid is common for facilitating the cyclization step. wikipedia.org This method is distinct from others as it specifically utilizes a β-diketone substrate to build the quinoline backbone. wikipedia.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers another pathway, starting from isatin (B1672199) or its derivatives. wikipedia.orgresearchgate.net In this reaction, isatin is treated with a base (like potassium hydroxide) to hydrolyze the amide bond, forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield a quinoline-4-carboxylic acid. wikipedia.org This method has proven valuable for synthesizing various biologically significant quinoline carboxylic acid derivatives. researchgate.net

Modern Catalytic Synthesis Strategies

Contemporary approaches to quinoline synthesis increasingly rely on catalytic methods to improve efficiency, selectivity, and substrate scope under milder conditions.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metals such as palladium, ruthenium, rhodium, cobalt, and copper are at the forefront of modern quinoline synthesis. nih.govresearchgate.netorganic-chemistry.orgmdpi.com 8-Methylquinoline is an ideal substrate for various C(sp³)–H functionalization reactions because the nitrogen atom can chelate with transition metals, facilitating the formation of cyclometallated complexes. nih.gov This directed activation enables the selective synthesis of functionalized quinolines. nih.gov

Recent research has highlighted several specific catalytic systems:

Ruthenium(II)-catalyzed amidation : The complex [(p-cymene)RuCl₂]₂ has been shown to catalyze the intermolecular amidation of the C(sp³)–H bond in 8-methylquinolines using azides as the nitrogen source, producing quinolin-8-ylmethanamines in good yields under mild conditions. researchgate.net

Cobalt(III)-catalyzed amidation : A Cp*Co(III) catalyst has been used for the C(sp³)–H bond amidation of 8-methylquinoline with oxazolone (B7731731) as the amidating agent. This reaction is efficient, selective, and proceeds without an external oxidant. researchgate.net

Palladium-catalyzed reactions : Palladium catalysts are widely used for various cross-coupling reactions, such as Suzuki and Heck reactions, which can be integral steps in the total synthesis of complex molecules containing a quinoline core. mdpi.com For instance, nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org

These methods often involve cycloaddition or annulation, where the quinoline ring is constructed through the formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner. nih.gov

Solid Acid Catalysis in Quinoline Formation

To overcome the drawbacks of the classical Skraup synthesis, such as the use of harsh liquid acids and the generation of significant waste, solid acid catalysts have been developed. A patented process describes the vapor-phase synthesis of 8-methylquinoline by passing a stream of 2-methylaniline, formaldehyde, and acetaldehyde (B116499) over a solid acid catalyst bed at high temperatures (above 350°C). google.com This method achieves high conversion of the aniline reactant, often exceeding 90%. google.com

| Reactants | Catalyst Type | Temperature | Key Parameter | Outcome |

|---|---|---|---|---|

| 2-Methylaniline, Formaldehyde, Acetaldehyde | Solid Acid (e.g., Zeolite) | > 350 °C | Molar ratio of aldehydes to aniline is at least 2:1 | High conversion of 2-methylaniline (>90%) to 8-methylquinoline |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. acs.orgrsc.org This approach is valued for its high atom economy and ability to generate diverse molecular structures. rsc.org

Several MCRs have been successfully applied to quinoline synthesis:

An imino Diels-Alder reaction can be used as the basis for an MCR to produce 2-substituted quinolines. acs.org

The Povarov reaction is another MCR that has been employed for the synthesis of diverse quinoline scaffolds. rsc.org

A one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃ under mild conditions. researchgate.net

Arynes can also be involved in MCRs with quinolines and aldehydes to produce complex benzoxazino quinoline derivatives. nih.gov

These MCR-based methodologies offer powerful and versatile tools for rapidly generating libraries of quinoline compounds for various applications. acs.orgrsc.org

Regioselective Synthesis of this compound

The introduction of a methyl group at the C-8 position of the quinoline ring is typically achieved by selecting an appropriately substituted aniline precursor. Classic quinoline syntheses, such as the Skraup and Friedländer methods, are well-suited for this purpose.

The Skraup synthesis is a robust method for creating the quinoline core. uop.edu.pk In its traditional form, it involves the reaction of aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. uop.edu.pk To achieve the desired 8-methyl substitution, o-toluidine (B26562) is used as the starting aniline derivative. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the o-toluidine, cyclization, and finally, oxidation to form the aromatic 8-methylquinoline ring. uop.edu.pk

A variation of this approach involves reacting o-toluidine with α,β-unsaturated aldehydes or their precursors under acidic conditions. Another documented method involves the iron(III) chloride-catalyzed reaction of o-toluidine with 1,3-propanediol (B51772) and carbon tetrachloride, which provides 8-methylquinoline in good yield. chemicalbook.com

The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (—CH2—CO—). uop.edu.pk For the synthesis of 8-methylquinoline, 2-amino-3-methylbenzaldehyde (B2521930) or 2-amino-3-methylacetophenone would be the required starting material, reacting with acetaldehyde or another suitable carbonyl compound.

The following table summarizes key strategies for the synthesis of the 8-methylquinoline intermediate.

Table 1: Synthetic Routes to 8-Methylquinoline

| Synthesis Name | Precursors | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Skraup Synthesis | o-Toluidine, Glycerol | H₂SO₄, Nitrobenzene | Moderate | uop.edu.pk |

| Iron-Catalyzed | o-Toluidine, 1,3-Propanediol | FeCl₃·6H₂O, CCl₄, 150°C, 8h | 92% | chemicalbook.com |

Directed Amination Approaches at C-3 Position

Introducing an amino group specifically at the C-3 position of the quinoline ring is a significant synthetic challenge. Direct C-H amination at C-3 is not straightforward, as other positions on the quinoline ring are often more reactive. rsc.org Therefore, multi-step strategies are typically employed, which involve either the functionalization of a pre-formed 8-methylquinoline ring or the construction of the quinoline ring with a nitrogen-containing precursor already in place for the C-3 position.

Route 1: Halogenation followed by Nucleophilic Substitution

A common and effective strategy involves the introduction of a halogen, such as bromine or chlorine, at the C-3 position to act as a leaving group. This can then be displaced by an amine source through a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. ias.ac.in

The key steps are:

3-Halogenation: Electrophilic halogenation of 8-methylquinoline. This step's regioselectivity can be challenging and may require specific conditions or blocking groups to direct the halogen to the C-3 position.

Amination: The resulting 3-halo-8-methylquinoline is then reacted with an amine source (e.g., ammonia (B1221849), benzophenone (B1666685) imine, or a protected amine) in the presence of a palladium or copper catalyst. The Buchwald-Hartwig amination, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands, is a powerful method for forming the C-N bond. ias.ac.in

Route 2: Ring Construction via Modified Friedländer Synthesis

An alternative approach builds the quinoline ring with the C-3 amino group (or a precursor) installed from the outset. A modified Friedländer synthesis can be adapted for this purpose. The condensation of 2-amino-3-methylbenzaldehyde with a reactant containing an activated methylene (B1212753) group adjacent to a nitrile, such as aminoacetonitrile (B1212223) or malononitrile, can lead to the formation of the 3-aminoquinoline (B160951) ring system in a single step.

Route 3: Reduction of a Nitro Precursor

A third potential pathway involves the reduction of a 3-nitroquinoline (B96883) derivative. This method is contingent on the successful regioselective nitration of 8-methylquinoline at the C-3 position, which is often difficult to achieve as nitration of the quinoline ring typically favors the C-5 and C-8 positions. uop.edu.pkmdpi.com If 8-methyl-3-nitroquinoline can be synthesized, its subsequent reduction to this compound is readily accomplished using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation. mdpi.com

The following table outlines these proposed strategies for introducing the C-3 amino group.

Table 2: Proposed Synthetic Strategies for 3-Amination of 8-Methylquinoline

| Strategy | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Halogenation/Amination | 1. 3-Halogenation of 8-methylquinoline2. Buchwald-Hartwig cross-coupling | Versatile, utilizes well-established coupling reactions. ias.ac.in | Regioselective halogenation at C-3 can be difficult. |

| Modified Friedländer | Condensation of 2-amino-3-methyl-benzaldehyde with an aminoacetonitrile derivative. | Potentially a one-pot synthesis of the final ring system. | Availability and reactivity of starting materials. |

Chemical Reactivity and Functionalization of 8 Methylquinolin 3 Amine

Reactivity of the Quinoline (B57606) Core

The quinoline core of 8-Methylquinolin-3-amine is a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring. The electronic properties of this core are heavily influenced by the appended amino and methyl substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic systems. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.org. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex wikipedia.orgmasterorganicchemistry.com. The rate and regioselectivity of the substitution are dictated by the electronic properties of the substituents already present on the ring.

For this compound, two electron-donating groups are present: the strongly activating amino group (-NH₂) at the C-3 position and the weakly activating methyl group (-CH₃) at the C-8 position.

Amino Group Effect: The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance wikipedia.orglibretexts.org. This donation increases the electron density at the positions ortho (C-2 and C-4) and para (C-5, relative to the benzene ring, but electronic effects are primarily considered within the same ring) to the amino group, making them more nucleophilic and thus more susceptible to electrophilic attack. The stabilization of the cationic intermediate is significantly enhanced when the attack occurs at these positions wikipedia.org.

Methyl Group Effect: The methyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. In the context of the C-8 position, it would direct electrophiles to the C-7 (ortho) and C-5 (para) positions.

Nucleophilic Aromatic Substitution on Substituted Quinolines

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, SNAr is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex) chempedia.info.

The reaction generally requires a good leaving group, such as a halide, and occurs at positions activated by electron-withdrawing substituents, typically ortho or para to the activating group. For the quinoline skeleton, positions C-2 and C-4 are particularly susceptible to nucleophilic attack when a suitable leaving group is present, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom uomustansiriyah.edu.iqquimicaorganica.org.

The this compound molecule, with its electron-donating amino and methyl groups, possesses an electron-rich aromatic system. This electronic character makes the quinoline core inherently unreactive towards nucleophilic aromatic substitution. For SNAr to occur on this molecule, it would first need to be chemically modified to introduce a strong electron-withdrawing group and a good leaving group at an activated position (C-2 or C-4). For instance, halogenated quinolines readily undergo SNAr reactions quimicaorganica.org.

Transformations Involving the 8-Methyl Group

The 8-methyl group of the quinoline system is a key site for functionalization, primarily through the activation of its C(sp³)–H bonds. This approach has become a powerful tool in organic synthesis, allowing for the direct conversion of inert C–H bonds into more complex functionalities.

C(sp³)–H Bond Activation and Functionalization

The functionalization of the C(sp³)–H bond of the 8-methyl group is significantly more challenging than that of C(sp²)–H bonds due to its inherent inertness researchgate.net. However, in 8-methylquinoline (B175542) derivatives, the nitrogen atom of the quinoline ring acts as an intrinsic directing group. It can chelate to a transition metal catalyst, positioning the metal center in close proximity to the C-8 methyl group. This facilitates the formation of a cyclometallated intermediate, which is a key step in the selective activation of the methyl C–H bonds semanticscholar.orgnih.gov. This strategy has enabled a wide range of transformations, including alkylations, arylations, and amidations researchgate.net.

A variety of transition metals have been successfully employed to catalyze the C(sp³)–H functionalization of 8-methylquinolines. The choice of metal catalyst influences the type of transformation that can be achieved.

Rhodium(III) Catalysis: Rhodium(III) catalysts, particularly those of the type [Cp*RhCl₂]₂, are highly effective for various C–H activation reactions. They have been used for the regioselective methylation of 8-methylquinolines using organoboron reagents acs.orgacs.org. This method demonstrates excellent chemoselectivity, with methylation occurring exclusively at the methyl group and no reaction at the C-2 position of the quinoline ring acs.org. Rh(III) catalysis also enables the alkylation of 8-methylquinolines with reagents like maleimides and allyl alcohols researchgate.netnih.gov. Furthermore, Rh(III) has been used to synthesize complex heterocyclic systems by coupling 8-methylquinolines with partners like o-ethynylaniline derivatives, proceeding through a cascade C–H activation and cyclization process rsc.orgnih.gov.

Manganese(I) Catalysis: Earth-abundant and less toxic manganese has emerged as a sustainable catalyst for C–H activation. Mn(I)-based catalysts have been utilized for the direct nucleophilic addition of the C(sp³)–H bond of 8-methylquinolines to polar unsaturated molecules like aromatic aldehydes and isocyanates researchgate.netscibasejournals.orgresearchgate.net. Theoretical studies using DFT calculations on the reaction with aryl isocyanates suggest a mechanism involving the formation of a five-membered manganacycle intermediate, followed by isocyanate insertion into the C–Mn bond scibasejournals.org.

Palladium(II) Catalysis: Palladium catalysts are versatile and widely used in C–H functionalization. Pd(II) has been shown to catalyze the nitration of 8-methylquinolines with t-BuONO, providing 8-(nitromethyl)quinolines in good yields acs.org. Additionally, Pd(II) complexes can catalyze the regioselective aerobic oxidation of 8-methylquinolines to produce 8-quinolylmethyl acetates rsc.org. In some cases, a dual activation pathway is observed, where a Pd(II) catalyst activates the initial C(sp³)–H bond, which then triggers a subsequent C7(sp²)–H activation, leading to annulation products acs.org.

Copper(I) Catalysis: Copper is an inexpensive and readily available metal that can also catalyze C–H functionalization. An efficient Cu(I)-catalyzed C–H amidation of 8-methylquinolines with N-fluoroarylsulfonimides has been developed. This reaction proceeds with high functional group tolerance and does not require an external oxidant, offering a novel route to quinolin-8-ylmethanamine (B184975) derivatives researchgate.net.

| Metal Catalyst | Reaction Type | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Rh(III) | Methylation | Potassium methyltrifluoroborate | 8-Ethylquinoline derivatives | acs.org |

| Rh(III) | Heteroarylation | o-Ethynylaniline derivatives | 8-(Indol-3-yl)methyl-quinolines | rsc.orgnih.gov |

| Mn(I) | Amidation | Aryl isocyanate | α-Quinolinyl amides | scibasejournals.org |

| Pd(II) | Nitration | t-BuONO | 8-(Nitromethyl)quinolines | acs.org |

| Pd(II) | Acetoxylation | PhI(OAc)₂ | 8-(Acetoxymethyl)quinolines | rsc.org |

| Cu(I) | Amidation | N-Fluoroarylsulfonimides | Quinolin-8-ylmethanamines | researchgate.net |

Selective alkenylation at the C-8 methyl position provides a direct route to introduce carbon-carbon double bonds, yielding valuable synthetic intermediates. Transition metal catalysis, particularly with Rh(III), has proven effective for this transformation.

A notable example is the Rh(III)-catalyzed site-selective C(sp³)–H dienylation of 8-methylquinolines using allenyl carbinol acetates acs.org. This protocol leverages the innate directing group ability of the quinoline nitrogen to promote the formation of a five-membered rhodacycle intermediate. This intermediate then undergoes a selective 2,1-migratory insertion of the allene, followed by β-hydride elimination, to furnish structurally diverse 1,3-dienes. The reaction exhibits a broad substrate scope and allows for the late-stage construction of densely functionalized diene conjugates acs.org. The catalytic efficiency of the rhodacyclic complex as a key intermediate has been demonstrated through stoichiometric and catalytic experiments acs.org.

| 8-Methylquinoline Substrate | Allene Coupling Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| 8-Methylquinoline | 1-Phenyl-3-methylbuta-1,2-dien-1-yl acetate | [CpRhCl₂]₂, AgSbF₆ | DCE | 81% |

| 6-Chloro-8-methylquinoline | 1-Phenyl-3-methylbuta-1,2-dien-1-yl acetate | [CpRhCl₂]₂, AgSbF₆ | DCE | 75% |

| 8-Methyl-6-(trifluoromethyl)quinoline | 1-Phenyl-3-methylbuta-1,2-dien-1-yl acetate | [CpRhCl₂]₂, AgSbF₆ | DCE | 68% |

| 6-Methoxy-8-methylquinoline | 1-(p-Tolyl)buta-1,2-dien-1-yl acetate | [CpRhCl₂]₂, AgSbF₆ | DCE | 72% |

Oxidative Transformations of the Methyl Group

The methyl group at the C-8 position can be oxidized to various higher oxidation states, such as an aldehyde or a carboxylic acid. These transformations are fundamental for introducing new functional groups that can be further elaborated.

The oxidation of methylquinolines to their corresponding carboxylic acids is a well-established reaction. Various oxidizing agents can be employed for this purpose. For example, nickel peroxide has been shown to effectively oxidize methylquinolines to quinoline carboxylic acids at room temperature in an aqueous basic medium.

Palladium-catalyzed aerobic oxidation provides another efficient method for the functionalization of the C-8 methyl group. In the presence of a palladium catalyst and an oxidant, such as molecular oxygen, substituted 8-methylquinolines can be converted to the corresponding 8-quinolylmethyl acetates in high yields, with the corresponding 8-quinoline carboxylic acids as minor products.

Reactions of the 3-Amino Group

The 3-amino group in this compound is a versatile functional handle that readily participates in a variety of chemical reactions, including N-alkylation, acylation, and condensation reactions to form Schiff bases. These reactions are essential for creating a diverse library of derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom of the 3-amino group is nucleophilic and can be readily alkylated or acylated.

N-Alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base nih.gov. The reaction introduces an alkyl group onto the nitrogen atom, forming a secondary or tertiary amine, depending on the reaction conditions and the nature of the alkylating agent. For example, heating 8-aminoquinoline (B160924) with diethylaminoethyl chloride has been used to synthesize N-alkylated derivatives google.com. While selective monoalkylation can be challenging due to the increased nucleophilicity of the product, various methods have been developed to control the degree of alkylation nih.gov.

N-Acylation involves the reaction of the 3-amino group with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The synthesis of 8-aminoquinoline amides of triterpenoic acids, for instance, is achieved by reacting 8-aminoquinoline with the corresponding acyl chlorides mdpi.comrsc.org. Parallel acylation techniques have also been employed to create libraries of aminoquinoline carboxamides for biological screening nih.gov.

Derivatization for Advanced Chemical Applications

The 3-amino group serves as a key site for derivatization to synthesize molecules with advanced chemical and biological applications.

One common derivatization is the formation of urea and thiourea (B124793) derivatives . These are typically synthesized by reacting the 3-amino group with isocyanates or isothiocyanates, respectively tubitak.gov.trresearchgate.netnih.govresearchgate.net. These derivatives have been explored for a wide range of biological activities nih.gov.

The amino group can also be a precursor for the synthesis of more complex heterocyclic systems . Through cyclization reactions involving the amino group and other functionalities, new fused-ring systems can be constructed researchgate.netnih.gov. For example, 3-aminoquinazolinones, which are structurally related to 3-aminoquinolines, have been used to synthesize novel triazino-, triazepino-, and triazocinoquinazolinones nih.gov. Such strategies could be applicable to this compound for the creation of novel polycyclic aromatic compounds.

Condensation Reactions and Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases researchgate.netredalyc.orgrdd.edu.iq. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration redalyc.org.

The formation of Schiff bases is a versatile method for creating new C=N bonds and introducing a wide variety of substituents onto the quinoline core. The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction of aminoquinolines with various aldehydes has been used to synthesize a range of Schiff base derivatives with diverse structures and potential applications rdd.edu.iq.

Table 3: Examples of Reactions at the 3-Amino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Amide |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) |

Ring Transformations and Rearrangements of this compound

The quinoline core, a robust aromatic system, can undergo specific transformations that lead to either an expansion of the heterocyclic ring or a complete rearrangement into a different heterocyclic scaffold. While research directly focused on this compound is limited in this area, studies on closely related quinoline derivatives provide significant insights into the potential ring transformations and rearrangements this compound could undergo. These reactions are typically driven by photochemical, thermal, or catalytic activation, leading to novel and structurally diverse molecular architectures.

One of the notable transformations of the quinoline skeleton is its expansion to form seven-membered benzodiazepine (B76468) rings. Research has demonstrated that 3-aminoquinoline (B160951) derivatives, under specific conditions, can serve as precursors to 1,4-benzodiazepine-2,5-diones. This transformation proceeds via a base-promoted molecular rearrangement. The proposed mechanism involves an initial intramolecular addition of the 3-amino group to the C-4 carbonyl, forming an aziridine (B145994) intermediate, which then undergoes a C3-C4 bond cleavage and subsequent rearrangement.

Another significant rearrangement is the conversion of the quinoline framework into the isomeric quinazoline (B50416) system. This has been achieved in a one-pot reaction sequence starting from quinoline N-oxides. The process involves a rearrangement to a benzoxazepine intermediate, followed by oxidative cleavage and subsequent recyclization in the presence of an ammonia (B1221849) source to yield the quinazoline ring.

Furthermore, photochemical conditions can induce ring expansion in azidoquinolines. For instance, the photolysis of 3-azidoquinoline (B1337642) in the presence of nucleophiles like amines or methoxide (B1231860) ions results in a ring expansion to yield benzo-1,4-diazepines. Activated quinolines have also been shown to undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of novel benzoazepines through a C–C bond insertion.

While less common, ring contraction of a quinoline-containing system has been observed. For example, the anti-malarial drug mefloquine, which contains a quinoline moiety, undergoes a photochemical ring contraction of its piperidine (B6355638) ring. This suggests that light-induced transformations could potentially be applied to alter the quinoline ring system itself.

These examples from the literature, while not specific to this compound, highlight the chemical possibilities for transforming the quinoline ring. The presence of the amino group at the 3-position is particularly relevant for the rearrangement leading to benzodiazepines, suggesting that this compound could be a viable substrate for such transformations.

Ring Expansion and Rearrangement Reactions of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| 3-Aminoquinoline-2,4-diones | 1,1,3,3-tetramethylguanidine (TMG), NaOEt, or benzyltrimethylammonium (B79724) hydroxide | 1,4-Benzodiazepine-2,5-diones | Ring Expansion/Rearrangement |

| Quinoline N-oxide | 1. m-CPBA, CHCl32. Ozonolysis (-78 °C)3. Ammonium carbamate, pyridine (90 °C) | Quinazoline | Ring Transformation |

| 3-Azidoquinoline | Photolysis (hν), amines or methoxide | Benzo-1,4-diazepine | Ring Expansion |

| Activated Quinoline | Diazocarbonyl compounds, Cu(OTf)₂ (5 mol%) | Benzoazepine | Ring Expansion |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The synthesis and functionalization of the quinoline (B57606) scaffold, a core structure in numerous pharmaceuticals and functional materials, have been the subject of extensive mechanistic investigation. Understanding the intricate pathways, kinetics, and catalytic influences is paramount for the rational design of efficient and selective synthetic routes to specific derivatives like 8-Methylquinolin-3-amine.

The formation of the quinoline ring system can be achieved through several classic named reactions, each proceeding via a distinct mechanistic pathway. The specific substitution pattern of this compound would necessitate appropriately substituted aniline (B41778) and carbonyl precursors. General mechanisms applicable to its synthesis include the Skraup, Doebner-von Miller, and Combes syntheses.

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). uop.edu.pk The mechanism proceeds in several key steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pk

Michael Addition: The aromatic amine (e.g., 2-methyl-5-nitroaniline, a potential precursor for the target molecule's benzene (B151609) ring) performs a conjugate (Michael) addition to acrolein. uop.edu.pknih.gov

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline (B8789712) intermediate. uop.edu.pk

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent to furnish the aromatic quinoline ring system. uop.edu.pknih.gov Subsequent reduction of the nitro group would be required to yield the final 3-amino substituent.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.gov The mechanism is similar, involving an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to yield the quinoline product. nih.gov

Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism involves three main stages:

Condensation: The aniline reacts with the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. wikipedia.orgyoutube.com

Annulation: The rate-determining step is the acid-catalyzed intramolecular electrophilic cyclization (annulation) of the enamine. wikipedia.org

Dehydration: The resulting cyclic alcohol intermediate is protonated and subsequently dehydrated to yield the final substituted quinoline. wikipedia.org

The regioselectivity of these reactions is governed by a combination of steric and electronic effects of the substituents on both the aniline and the carbonyl compound. wikipedia.org

Direct C–H activation has emerged as a powerful, atom-economical strategy for the functionalization of quinoline rings. nih.govnih.gov These reactions, typically catalyzed by transition metals, allow for the introduction of various functional groups at specific positions without the need for pre-functionalized substrates. nih.gov

Transition metal-catalyzed C–H activation pathways often proceed through one of several common mechanisms, such as:

Concerted Metalation-Deprotonation (CMD): A single transition state where the C-H bond is broken with the assistance of a ligand.

Oxidative Addition: The metal center inserts into the C-H bond, forming an organometallic hydride intermediate.

Electrophilic Substitution: An electrophilic metal complex attacks the electron-rich C-H bond.

The specific mechanism and its associated energetic landscape are highly dependent on the metal catalyst, ligands, substrate, and reaction conditions. For example, cobalt(III)-catalyzed C-8 olefination of quinoline-N-oxides is proposed to proceed via a C(8)-H cobaltation, followed by alkyne insertion into the Co-C bond. rsc.org

Table 1: Key Parameters in C-H Activation Studies

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate the C-H cleavage and subsequent reaction. | Determines the reaction rate. Lower activation energy leads to a faster reaction. |

| Kinetic Isotope Effect (KIE) | The ratio of reaction rates for a substrate with hydrogen versus deuterium (B1214612) at the C-H bond being broken. | A significant KIE (>2) suggests that C-H bond cleavage is involved in the rate-determining step. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

This table provides a general overview of parameters used in the study of C-H activation kinetics and thermodynamics.

Catalysts play a pivotal role in modern organic synthesis, particularly in the construction and functionalization of heterocyclic systems like quinolines. nih.gov They can dramatically increase reaction rates, improve yields, and, most importantly, control selectivity (chemo-, regio-, and stereoselectivity).

In Quinoline Ring Formation:

Brønsted and Lewis Acids: Strong acids like sulfuric acid or polyphosphoric acid are essential in classical syntheses like the Skraup and Combes reactions to promote dehydration and cyclization steps. iipseries.org Solid acid catalysts, such as zeolites and nano-crystalline sulfated zirconia, have been employed in Friedländer syntheses, offering advantages like easier work-up and catalyst recyclability. researchgate.net

Transition Metals: Gold, copper, and iron triflates have been used as catalysts in Friedländer-type condensations, often under milder conditions than traditional methods. researchgate.net

In C–H Functionalization: Transition metal catalysts are the cornerstone of direct C–H functionalization. The choice of metal and associated ligands is critical for directing the reaction to a specific position on the quinoline ring. nih.gov

Palladium (Pd): Widely used for C-H arylations and olefinations, often at the C2 position of quinoline N-oxides. nih.gov

Rhodium (Rh): Rh(III) catalysts have been shown to facilitate the C-H coupling of heteroarenes. rsc.org

Cobalt (Co): Cobalt catalysts can direct selective C-8 olefination and oxyarylation of quinoline-N-oxides. rsc.org

Copper (Cu): Copper catalysts are effective for C-H amination and alkylation reactions, particularly on quinoline N-oxide substrates. nih.gov

The N-oxide directing group is frequently used in these reactions. The oxygen atom coordinates to the metal center, positioning it in close proximity to the C-H bonds at the C2 or C8 positions, thereby facilitating selective activation at these sites. rsc.org The catalyst's ligand sphere also plays a crucial role, influencing the steric and electronic environment around the metal and fine-tuning its reactivity and selectivity.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides invaluable insights into the mechanistic details of chemical reactions, complementing experimental findings. For complex systems like quinoline derivatives, theoretical modeling can elucidate reaction pathways, predict reactivity, and explain observed selectivities. rsc.orgnih.gov

Density Functional Theory (DFT) has become a highly effective and widely used computational method for studying the electronic structure and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can determine the energies of reactants, products, intermediates, and transition states along a reaction coordinate.

For the synthesis of quinoline derivatives, DFT calculations can:

Validate Proposed Mechanisms: By computing the energy profile of a proposed reaction pathway, researchers can determine its feasibility. A viable pathway should have transition state energies that are reasonably accessible under the experimental conditions.

Predict Regioselectivity: When a reaction can lead to multiple products (e.g., C-H activation at different positions), DFT can be used to calculate the activation barriers for each pathway. The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the observed regioselectivity. rsc.org

Analyze Catalyst Role: DFT can model the interaction between a catalyst and the substrate, providing insights into how the catalyst lowers the activation energy and influences the reaction outcome.

DFT calculations are typically performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-31+G(d,p)). rsc.orgnih.govnih.gov These calculations can yield important thermodynamic and kinetic data, as illustrated in the hypothetical energy profile below.

Table 2: Hypothetical DFT-Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (TS) (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Pathway A (e.g., C2-functionalization) | 0.0 | +22.5 | -15.0 | 22.5 |

| Pathway B (e.g., C8-functionalization) | 0.0 | +28.0 | -12.5 | 28.0 |

This table represents hypothetical data illustrating how DFT can be used to compare the activation energies of two competing pathways. In this example, Pathway A would be the kinetically favored route.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net

Table 3: Typical FMO Parameters and Their Significance

| Parameter | Description | Chemical Implication |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability (better nucleophile). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability (better electrophile). |

| HOMO-LUMO Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | A smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net |

| Chemical Hardness (η) | Calculated as (E(LUMO) - E(HOMO)) / 2. | A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Electronegativity (χ) | Calculated as -(E(HOMO) + E(LUMO)) / 2. | A measure of the power of a molecule to attract electrons. |

This table defines key parameters derived from FMO analysis and their general interpretation in the context of chemical reactivity.

Computational Studies of Adsorption Behaviors on Catalytic Surfaces

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the adsorption behavior of molecules on catalytic surfaces at an electronic level. Such studies provide critical insights into interaction energies, adsorption geometries, and the nature of bonding between an adsorbate and a surface. To date, specific computational studies detailing the adsorption of this compound on catalytic surfaces are not extensively available in peer-reviewed literature. However, the principles and methodologies for such an investigation can be outlined based on studies of structurally related quinoline derivatives on various metal surfaces.

A theoretical investigation into the adsorption of this compound would typically involve the following:

Surface Modeling: A catalytic surface, such as a specific crystal facet of a metal like platinum, palladium, or iron (e.g., Fe(110)), would be modeled as a slab.

Adsorption Simulation: The this compound molecule would be placed at various initial positions and orientations relative to the modeled surface. The system's geometry would then be optimized to find the most stable adsorption configurations.

Calculation of Adsorption Energy: The adsorption energy (Eads) is a key parameter calculated to determine the strength of the interaction. It is typically calculated using the formula:

Eads = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the optimized adsorbate-surface system, and Esurface and Emolecule are the energies of the isolated slab and the this compound molecule, respectively. A more negative value indicates stronger adsorption.

Electronic Structure Analysis: Techniques such as analysis of the density of states (DOS), charge density difference plots, and Bader charge analysis would be employed. These analyses reveal how electrons are redistributed upon adsorption, indicating the nature of the chemical bonds formed (e.g., covalent, ionic, or van der Waals interactions). For quinoline-based compounds, the nitrogen atom of the quinoline ring and the exocyclic amine group are expected to be primary sites for interaction with a metal surface through donor-acceptor mechanisms.

Research on similar heterocyclic molecules has shown that functional groups significantly influence adsorption strength and orientation. For instance, studies on arylquinoline-carbonitriles on iron surfaces have demonstrated that nitrophenyl and hydroxyphenyl groups enhance adsorption strength through donor-acceptor interactions. researchgate.net It is hypothesized that the methyl and amine groups on this compound would similarly dictate its adsorption characteristics, influencing both the orientation (e.g., flat-lying vs. tilted) and the electronic interactions at the interface.

Table 1: Representative Parameters in Computational Adsorption Studies

| Parameter | Description | Typical Method of Calculation | Significance |

| Adsorption Energy (Eads) | The energy released when a molecule adsorbs onto a surface. | DFT Energy Calculations | Indicates the stability and strength of the adsorbate-surface bond. |

| Bond Lengths and Angles | The geometry of the molecule after adsorption. | Geometry Optimization | Reveals distortions in the molecular structure upon bonding to the surface. |

| Charge Transfer | The net amount of electronic charge transferred between the molecule and the surface. | Bader Charge Analysis | Quantifies the electronic interaction and helps characterize the nature of the bond (e.g., chemisorption). |

| Projected Density of States (PDOS) | The contribution of specific atomic orbitals (e.g., from N, C, and metal atoms) to the total electronic states. | DFT Electronic Structure | Elucidates which orbitals are involved in the bonding, confirming the interaction mechanism. |

Note: The data in this table is illustrative of the types of parameters calculated in such studies and does not represent actual experimental or calculated values for this compound due to a lack of specific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and the different shapes it can adopt under various conditions.

Specific molecular dynamics studies focused solely on the conformational analysis of isolated this compound are not readily found in current scientific literature. However, MD simulations are frequently applied to quinoline derivatives, often in the context of their interaction with biological targets like enzymes or proteins. mdpi.comresearchgate.net These studies provide a framework for how the conformational dynamics of this compound could be investigated.

A typical MD simulation for the conformational analysis of this compound would involve:

System Setup: A starting 3D structure of the molecule is generated. This structure is then placed in a simulation box, often solvated with a suitable solvent (like water) to mimic physiological or solution-phase conditions.

Force Field Application: A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system. The force field consists of parameters that describe the interactions between atoms, including bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions.

Simulation Run: The simulation proceeds by integrating Newton's laws of motion for each atom in the system over a specified period, typically ranging from nanoseconds to microseconds. This generates a trajectory, which is a record of the positions and velocities of all atoms at different time steps.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic behavior.

Key parameters analyzed in MD simulations for conformational analysis include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over time suggests that the molecule has reached equilibrium and is conformationally stable.

Root Mean Square Fluctuation (RMSF): This parameter identifies the fluctuation of individual atoms or residues from their average position. Higher RMSF values indicate greater flexibility in those regions of the molecule. For this compound, this could reveal the relative movement of the methyl and amine groups with respect to the rigid quinoline core.

Radius of Gyration (Rg): Rg is a measure of the molecule's compactness. Changes in Rg over the simulation can indicate conformational changes, such as folding or unfolding.

Dihedral Angle Analysis: Tracking the dihedral (torsional) angles, particularly around rotatable bonds (like the C-N bond of the amine group), can identify preferred conformations and the energy barriers between them.

Studies on quinoline-3-carboxamide (B1254982) derivatives have used MD simulations to show how ligand conformations can change due to the rotation of amide bonds, which influences their binding to target proteins. researchgate.net A similar analysis for this compound would likely focus on the rotation around the bond connecting the amine group to the quinoline ring, providing insight into its conformational preferences and flexibility.

Table 2: Key Outputs of Molecular Dynamics Simulations for Conformational Analysis

| Analysis Metric | Information Provided | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Overall structural stability of the molecule during the simulation. | Would indicate if the quinoline scaffold remains rigid or undergoes significant changes over time. |

| RMSF (Root Mean Square Fluctuation) | Flexibility of different parts of the molecule. | Would highlight the mobility of the methyl and amine substituents relative to the fused ring system. |

| Rg (Radius of Gyration) | Compactness of the molecular structure. | Changes could indicate significant conformational shifts, although less likely for a small, rigid molecule. |

| Dihedral Angle Distribution | Preferred rotational states (conformers) around specific chemical bonds. | Would characterize the rotational freedom and preferred orientations of the exocyclic amine group. |

Note: This table describes the general application and expected insights from MD simulations. Specific data for this compound is not available in the cited literature.

Advanced Spectroscopic and Structural Characterization of 8 Methylquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 8-Methylquinolin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the amine (-NH₂) protons, and a singlet for the methyl (-CH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amine group and the weakly electron-donating methyl group. The protons on the pyridine (B92270) ring (H-2, H-4) and the benzene (B151609) ring (H-5, H-6, H-7) would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl protons would appear further upfield, likely around 2.5-3.0 ppm.

¹³C NMR Spectroscopy probes the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon. The carbons attached to the nitrogen atoms (C-3 and C-8a) and the carbon of the methyl group would have characteristic shifts. Aromatic carbons typically resonate between 110 and 160 ppm, while the methyl carbon would appear at a much higher field (lower ppm value).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.5 | ~145 |

| 4 | ~7.8 | ~128 |

| 5 | ~7.4 | ~127 |

| 6 | ~7.3 | ~126 |

| 7 | ~7.5 | ~129 |

| 8-CH₃ | ~2.8 | ~18 |

| 3 | - | ~135 |

| 4a | - | ~128 |

| 8 | - | ~136 |

| 8a | - | ~147 |

Note: These are predicted values based on the analysis of similar structures and may differ from experimental results.

Advanced NMR Applications (e.g., NOESY, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the benzene and pyridine rings. For instance, H-5 would show a correlation to H-6, and H-6 to H-7. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. semanticscholar.org This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, directly linking the proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For example, the methyl protons (H-C8-CH₃) would show a correlation to the C-8 and C-7 carbons, confirming the position of the methyl group. Similarly, the H-2 and H-4 protons would show correlations to the C-3 carbon, confirming the location of the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY experiment could show a spatial correlation between the methyl protons and the H-7 proton, further confirming the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀N₂), the expected exact mass would be calculated and compared to the experimental value. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. For this compound, GC-MS would provide a retention time, which is a characteristic property of the compound under specific GC conditions, and a mass spectrum. The mass spectrum of the parent compound, 8-methylquinoline (B175542), shows a prominent molecular ion peak at m/z 143, with major fragments at m/z 142 (loss of H) and 115 (loss of HCN). nih.govresearchgate.net The mass spectrum of 3-aminoquinoline (B160951) shows a strong molecular ion at m/z 144. nih.gov Therefore, the mass spectrum of this compound (molecular weight 158.20 g/mol ) would be expected to show a molecular ion peak at m/z 158. The fragmentation pattern would likely involve the loss of a hydrogen radical (to m/z 157), a methyl radical (to m/z 143), and potentially cleavage of the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing compounds that are not sufficiently volatile or stable for GC-MS. The compound is separated by liquid chromatography before being ionized and detected by the mass spectrometer. For amino-containing compounds like this compound, LC-MS is often the preferred method. It allows for the analysis of the compound in solution and can be coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis. In an LC-MS/MS experiment, the molecular ion (m/z 158) would be selected and fragmented to produce a characteristic pattern of daughter ions, providing further confirmation of the structure.

Interactive Data Table: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 144 | 142, 115 nih.gov |

| 3-Aminoquinoline | C₉H₈N₂ | 144.17 | 145 | 117 nih.gov |

| This compound | C₁₀H₁₀N₂ | 158.20 | 159 | Predicted: 157, 143, 130 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing its characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, a primary aromatic amine, the IR spectrum is expected to exhibit several characteristic absorption bands.

The most diagnostic peaks for the primary amine (-NH₂) group are the N-H stretching vibrations. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds orgchemboulder.com. The N-H bending or "scissoring" vibration is expected to appear in the 1650-1580 cm⁻¹ range orgchemboulder.com. Another broad band, attributed to the N-H wagging vibration, can be observed between 910-665 cm⁻¹ for primary and secondary amines orgchemboulder.com.

The aromatic nature of the quinoline ring gives rise to distinct signals. The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region orgchemboulder.com. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system produce a series of bands in the 1600-1400 cm⁻¹ region researchgate.netresearchgate.net. The presence of the methyl group (-CH₃) would be confirmed by its characteristic C-H stretching bands around 2960-2850 cm⁻¹ wpmucdn.com. The gas-phase IR spectrum of the parent 8-methylquinoline shows prominent features that would also be expected in the 3-amine derivative, albeit modulated by the presence of the amino group nist.gov.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Methyl Group (-CH₃) |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Quinoline Ring |

| Aromatic C-N Stretch | 1335 - 1250 | Aromatic Amine |

| N-H Wag | 910 - 665 | Primary Amine (-NH₂) |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Quinoline derivatives are known to be suitable for characterization by Raman spectroscopy researchgate.net. Aminoquinolines, in particular, are expected to yield intense Raman signals due to their chromophoric groups and molecular symmetry researchgate.net.

For this compound, the Raman spectrum would be dominated by vibrations of the quinoline ring system. Key features would include the ring breathing modes and other skeletal vibrations, which are often strong in Raman spectra. DFT calculations on related quinoline structures have shown that protonation at the ring nitrogen can cause dramatic changes in the Raman bands, especially in the 1500 cm⁻¹ to 1650 cm⁻¹ region, which can be used as marker bands researchgate.net. The technique is also effective for studying substituent effects on the vibrational modes of the quinoline core nih.gov. The C-H vibrations of the methyl group and the various modes of the amine group would also be Raman active, providing a comprehensive vibrational profile of the molecule.

Electronic Spectroscopy for Conjugation and Electronic Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, offering insights into its conjugation and electronic structure.

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The absorption spectrum of aminoquinoline derivatives is typically characterized by intense bands arising from π–π* electronic transitions within the conjugated quinoline ring system researchgate.netdergipark.org.tr. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The amino group (-NH₂) at the 3-position acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. Due to its electron-donating nature, the amino group can engage in resonance with the aromatic system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoline. Studies on various aminoquinoline derivatives confirm the presence of absorption maxima related to these π–π* transitions researchgate.netresearchgate.net. The electronic transitions can be further understood through computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict absorption wavelengths and the nature of the orbitals involved chemrxiv.org.

| Transition Type | Typical λmax Range (nm) for Aminoquinolines | Description |

|---|---|---|

| π → π | ~300 - 450 | High-intensity absorption bands associated with the conjugated aromatic system of the quinoline ring. |

| n → π | Variable (often lower intensity) | Transition involving non-bonding electrons on the nitrogen atoms, may be observed as a shoulder or a weaker band. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative like this compound would be expected to feature a largely planar quinoline ring system. The packing of molecules in the crystal lattice would be heavily influenced by intermolecular forces. The primary amine group is a key participant in hydrogen bonding, acting as a hydrogen bond donor. It would likely form N-H···N or N-H···O hydrogen bonds (if solvent molecules like water are present) with neighboring molecules, creating extended networks such as chains or sheets.

In addition to hydrogen bonding, π–π stacking interactions between the flat aromatic quinoline rings are expected to play a crucial role in the crystal packing, leading to a stable three-dimensional framework researchgate.net. The methyl group at the 8-position could influence the planarity and packing arrangement due to steric effects. The table below presents crystallographic data for a related compound, a monoclinic polymorph of 8-hydroxyquinoline (B1678124), to illustrate the type of structural information obtained from such an analysis researchgate.net.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

| Key Interactions | O-H···N Hydrogen Bonds, π–π Stacking |

Understanding Intermolecular Interactions in Solid State of this compound and its Derivatives

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular interactions. For quinoline derivatives, these interactions are pivotal in determining their crystal packing, polymorphism, and ultimately, their physicochemical properties. While the crystal structure of this compound has not been explicitly detailed in publicly available literature, a thorough understanding of its probable solid-state behavior can be extrapolated from the crystallographic analysis of its close structural analogs, namely 8-aminoquinoline (B160924) and 3-aminoquinoline. These compounds provide a foundational model for the types of intermolecular forces that govern the crystal lattice of this compound. The primary interactions observed in these systems are hydrogen bonding and π-π stacking, which are characteristic of molecules possessing both hydrogen bond donors/acceptors and aromatic ring systems.

Hydrogen Bonding in Aminoquinoline Derivatives

Hydrogen bonds are the most significant directional interactions in the crystal structures of aminoquinolines. The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a primary hydrogen bond acceptor.

In the case of 8-aminoquinoline , X-ray and vibrational studies have revealed a unique and noteworthy hydrogen bonding scheme. One of the N-H bonds of the amino group engages in a three-center hydrogen bond. This involves an intramolecular interaction with the quinoline nitrogen atom and an intermolecular interaction with the amino group of a neighboring molecule. This intricate network of hydrogen bonds is a dominant factor in the crystal packing of 8-aminoquinoline.

For 3-aminoquinoline , the crystal structure, available from the Cambridge Structural Database (CSD entry 909834), also showcases a network of intermolecular hydrogen bonds. The amino group of one molecule forms hydrogen bonds with the quinoline nitrogen of an adjacent molecule, creating chains or more complex motifs that contribute to the stability of the crystal lattice.

Table 1: Hydrogen Bond Geometries in Aminoquinoline Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound |

|---|---|---|---|---|---|

| N-H···N | - | - | - | - | 8-aminoquinoline |

| N-H···N | - | - | - | - | 3-aminoquinoline |

Note: Specific geometric data for the hydrogen bonds in 8-aminoquinoline and 3-aminoquinoline from their primary crystallographic reports are required to populate this table.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings play a crucial role in the solid-state assembly of these molecules. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute significantly to the cohesive energy of the crystal.

In many quinoline derivatives, the planar aromatic rings arrange in a parallel-displaced or T-shaped fashion to maximize these attractive interactions. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize the strength of the π-π interaction, with distances typically in the range of 3.3 to 3.8 Å.

In this compound, the quinoline ring system will undoubtedly participate in π-π stacking. The introduction of the methyl group at the 8-position could influence the stacking geometry. The steric bulk of the methyl group might lead to a greater parallel displacement between stacked rings or favor a T-shaped arrangement to minimize steric repulsion.

Table 2: π-π Stacking Parameters in Aminoquinoline Derivatives

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Compound |

|---|---|---|---|---|

| Quinoline···Quinoline | - | - | - | 8-aminoquinoline |

| Quinoline···Quinoline | - | - | - | 3-aminoquinoline |

Note: Specific geometric data for the π-π stacking interactions in 8-aminoquinoline and 3-aminoquinoline from their primary crystallographic reports are required to populate this table.

Applications of 8 Methylquinolin 3 Amine in Chemical Science and Technology

Role as Chemical Building Blocks and Intermediates

8-Methylquinolin-3-amine serves as a pivotal precursor and intermediate in the synthesis of a wide array of complex organic molecules and functional heterocyclic systems. Its unique combination of a reactive amino group and a sterically influential methyl group on the quinoline (B57606) core allows for diverse chemical transformations.

Precursors for Advanced Organic Synthesis

The chemical architecture of this compound, featuring a nucleophilic amino group at the 3-position and a methyl group at the 8-position, makes it a valuable starting material for the construction of more elaborate molecular frameworks. The amino functionality provides a reactive site for various transformations, including acylation, alkylation, and diazotization reactions, which are fundamental steps in the synthesis of substituted quinoline derivatives. These derivatives are often sought after for their potential biological activities and are key components in medicinal chemistry research.

The presence of the 8-methyl group can influence the regioselectivity of certain reactions and modify the electronic properties of the quinoline ring system. This substituent can also be a target for functionalization through transition metal-catalyzed C-H activation, further expanding the synthetic utility of the molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other functional groups at various positions of the quinoline ring, starting from appropriately halogenated 8-methylquinoline (B175542) precursors.

A variety of substituted quinolines can be synthesized using 8-methylquinoline as a starting block. The following table illustrates some examples of such synthetic transformations, highlighting the versatility of this compound in generating a library of derivatives.

| Starting Material | Reagents and Conditions | Product | Application Area |

| 8-Methylquinoline | 1. NBS, H2SO4; 2. Various azides, PPh3; 3. HCl (aq) | 4-Amino-2-halo-8-methylquinolines | Chemical Synthesis Intermediate |

| 8-Methylquinoline | Arylboronic acids, Ru(II) catalyst | 8-Aryl-quinolines | Medicinal Chemistry |

| 8-Methylquinoline | Maleimides, Rh(III) catalyst | C-8 Alkylated quinolines | Organic Synthesis |

This table provides a representative overview of synthetic transformations involving the 8-methylquinoline scaffold.

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the amino group in this compound makes it an excellent synthon for the construction of fused nitrogen-containing heterocyclic systems. Through condensation reactions with various bifunctional reagents, it is possible to build additional rings onto the quinoline framework, leading to the formation of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

For example, the reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-b]quinoline derivatives through a cyclocondensation reaction. Similarly, multicomponent reactions involving this compound, an aldehyde, and an active methylene (B1212753) compound can provide a straightforward route to complex heterocyclic structures in a single synthetic operation. These reactions are highly valued for their efficiency and atom economy.

The synthesis of fused heterocycles often involves intramolecular cyclization reactions of appropriately substituted 8-methylquinoline derivatives. For instance, an amino group at the 3-position and a suitable functional group at the 2- or 4-position can be induced to cyclize, forming five- or six-membered rings fused to the quinoline core. These fused systems are of significant interest due to their often-enhanced biological activities and unique photophysical properties.

Development of Catalytic Systems and Ligands